Cas no 1443354-60-6 (Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate)

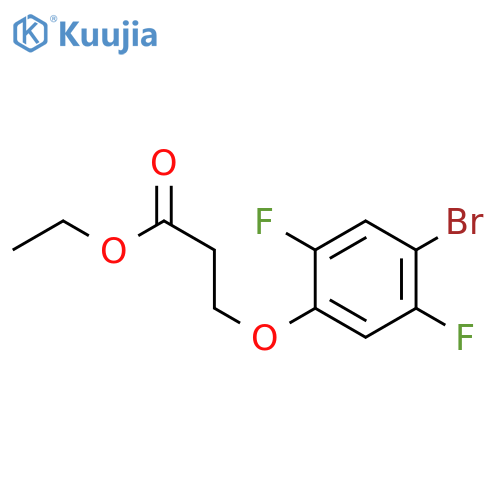

1443354-60-6 structure

商品名:Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate

CAS番号:1443354-60-6

MF:C11H11BrF2O3

メガワット:309.104049921036

MDL:MFCD18911548

CID:5160692

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate

-

- MDL: MFCD18911548

- インチ: 1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3

- InChIKey: SLBOWZUSQXPQGH-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)CCOC1=CC(F)=C(Br)C=C1F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 399591-25g |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |

1443354-60-6 | 97.0% | 25g |

£3366.00 | 2023-04-30 | |

| abcr | AB432954-1g |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate; . |

1443354-60-6 | 1g |

€1621.70 | 2025-02-14 | ||

| A2B Chem LLC | AX91715-5g |

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |

1443354-60-6 | 95% | 5g |

$1045.00 | 2024-04-20 | |

| Crysdot LLC | CD12141799-5g |

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |

1443354-60-6 | 97% | 5g |

$1177 | 2024-07-23 | |

| Fluorochem | 399591-5g |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |

1443354-60-6 | 97.0% | 5g |

£2029.00 | 2023-04-30 | |

| abcr | AB432954-1 g |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |

1443354-60-6 | 1g |

€594.40 | 2023-04-23 | ||

| Ambeed | A525712-1g |

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |

1443354-60-6 | 97% | 1g |

$441.0 | 2024-08-03 | |

| Crysdot LLC | CD12141799-1g |

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |

1443354-60-6 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB432954-5g |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |

1443354-60-6 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB432954-5 g |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |

1443354-60-6 | 5g |

€1,373.40 | 2023-04-23 |

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1443354-60-6 (Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443354-60-6)Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate

清らかである:99%

はかる:1g

価格 ($):397.0